6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine
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Overview
Description
6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine is a complex organic compound that features a purine base linked to a piperidine ring, which is further substituted with a 5-ethyl-1,3,4-thiadiazole moiety.
Mechanism of Action
Target of Action
The primary target of the compound 6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine is Glutaminase GLS1 (KGA) . This enzyme is found in the kidney and brain, and is positively regulated by myc and strongly expressed in many tumors and tumor cell lines .
Mode of Action
The compound acts as a selective inhibitor of Glutaminase GLS1 . It interacts with the enzyme, inhibiting its activity and consequently blocking the metabolic pathway of glutaminolysis .
Biochemical Pathways
The inhibition of Glutaminase GLS1 disrupts the glutaminolysis pathway . This pathway is crucial for the production of Glutathione (GSH), a compound that plays a significant role in cellular processes such as cell differentiation, proliferation, and apoptosis . By inhibiting this pathway, the compound reduces the production of GSH, which can amplify the photodynamic effects of certain compounds .
Pharmacokinetics
Due to its structural similarity to other thiadiazole derivatives, it is expected to have good liposolubility, which could enhance its bioavailability .
Result of Action
The inhibition of Glutaminase GLS1 by this compound leads to a decrease in the production of GSH . This can result in increased oxidative stress in cells, which can lead to cell death, particularly in cancer cells that rely on glutaminolysis for survival .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Furthermore, the presence of other compounds, such as those found in the tumor microenvironment, can also impact the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine typically involves multi-step organic reactions. One common approach includes the formation of the thiadiazole ring through the reaction of ethyl hydrazinecarbodithioate with appropriate aldehydes, followed by cyclization . The piperidine ring can be introduced via nucleophilic substitution reactions, where the purine base is reacted with piperidine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Purine derivatives: Compounds with a purine base that have diverse pharmacological properties.
Uniqueness
6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine is unique due to its specific combination of a purine base, piperidine ring, and thiadiazole moiety. This unique structure allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
2-ethyl-5-[1-(7H-purin-6-yl)piperidin-4-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7S/c1-2-10-19-20-14(22-10)9-3-5-21(6-4-9)13-11-12(16-7-15-11)17-8-18-13/h7-9H,2-6H2,1H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJUVZHUQPFRPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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